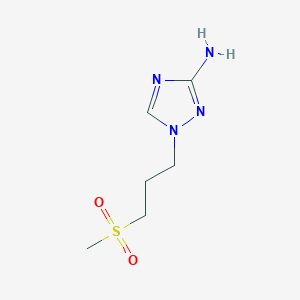

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine

Description

Properties

Molecular Formula |

C6H12N4O2S |

|---|---|

Molecular Weight |

204.25 g/mol |

IUPAC Name |

1-(3-methylsulfonylpropyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4O2S/c1-13(11,12)4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |

InChI Key |

QMQCJMKXYXROBW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)CCCN1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Thiosemicarbazides

A widely employed strategy for 1,2,4-triazole synthesis involves the cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives. For example, demonstrates the reaction of ester ethoxycarbonylhydrazones with primary amines to form 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. Adapting this method, 1,2,4-triazol-3-amine could be synthesized via:

Microwave-Assisted Regioselective Synthesis

Microwave irradiation significantly enhances reaction efficiency, as evidenced by, where 1,5-diaryl-3-amino-1,2,4-triazoles were synthesized in ≤1 hour with yields up to 90%. Applying similar conditions to a non-aromatic system could facilitate the formation of 1,2,4-triazol-3-amine with reduced by-products.

Introduction of the 3-(Methylsulfonyl)propyl Group

Alkylation of Triazole Nitrogen

The N1 position of 1,2,4-triazol-3-amine can be alkylated using a propylsulfonyl-containing electrophile. Two potential pathways include:

- Pathway A : Reaction with 3-(methylsulfonyl)propyl bromide.

- Pathway B : Stepwise sulfonylation and alkylation.

- Step 1 : Propyl bromide treated with methylsulfonyl chloride in presence of Et3N to form 3-(methylsulfonyl)propyl bromide.

- Step 2 : Alkylation of triazole using the synthesized bromide under conditions similar to Pathway A.

Reductive Amination or SN2 Mechanisms

Alternative approaches include:

- Reductive Amination : Reacting 1,2,4-triazol-3-amine with 3-(methylsulfonyl)propanal in presence of NaBH3CN.

- Mitsunobu Reaction : Utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-(methylsulfonyl)propanol to the triazole.

Critical Reaction Parameters and Optimization

Solvent and Temperature Effects

Base and Catalytic Systems

- Strong Bases : LDA (lithium diisopropylamide) or n-butyllithium enable deprotonation of the triazole nitrogen, facilitating alkylation.

- Catalysts : Palladium on carbon (Pd/C) and DBU (1,8-diazabicycloundec-7-ene) aid in deprotection steps, as seen in.

Purification and Characterization

- Chromatography : Silica gel column chromatography with gradient elution (hexane:ethyl acetate) effectively isolates intermediates.

- Recrystallization : Ethyl acetate-petroleum ether mixtures yield high-purity crystals.

- Spectroscopic Confirmation :

Comparative Analysis of Synthetic Routes

*Theorized based on analogous reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial and antifungal activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-(Methylsulfonyl)propyl)-1h-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The triazol-3-amine scaffold is versatile, with biological activity heavily dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

*Molecular weight calculated based on formula C7H12N4O2S.

Key Observations:

- Electron-Withdrawing Groups : The methylsulfonyl group in the target compound increases polarity compared to aromatic () or alkyl () substituents. This may enhance solubility in polar solvents but reduce cell membrane permeability.

- The target compound’s methylsulfonyl group could modulate enzyme binding (e.g., cytochrome P450 inhibition) akin to fluconazole-like antifungals .

Biological Activity

1-(3-(Methylsulfonyl)propyl)-1H-1,2,4-triazol-3-amine is a synthetic compound belonging to the triazole class, characterized by its unique methylsulfonyl propyl substituent. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C7H12N4O2S, with a molecular weight of approximately 204.26 g/mol. Its structure includes a triazole ring with an amine group at the 3-position and a methylsulfonyl group at the 1-position. This configuration enhances its solubility and potential bioactivity compared to other triazole derivatives.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Triazole Ring : Utilizing copper-catalyzed reactions to create the triazole structure.

- Substitution Reactions : The amine group can undergo nucleophilic substitution reactions to introduce various substituents.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Antifungal and Antibacterial Properties

Triazoles are known for their antifungal and antibacterial properties. Preliminary studies indicate that this compound exhibits significant activity against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5–50 µg/mL |

| Escherichia coli | 6.25–100 µg/mL |

| Enterococcus faecalis | 12.5–50 µg/mL |

These values suggest that the compound may be effective in treating infections caused by these microorganisms while maintaining low toxicity levels in human cells.

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in pathogen metabolism:

- Enzyme Inhibition : It has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and phospholipase A2 (PLA2), which are crucial in inflammatory pathways.

- Antioxidant Activity : Studies have reported that triazole derivatives can reduce oxidative stress by scavenging free radicals, contributing to their anti-inflammatory effects.

Case Studies

A notable study explored the effects of various triazole derivatives on renal cells, demonstrating that certain compounds exhibited significant anti-inflammatory effects by inhibiting nitric oxide production in lipopolysaccharide-induced inflammation models. The findings highlighted the potential therapeutic applications of triazoles in treating renal diseases.

Comparative Studies

Comparative analyses with other triazole derivatives reveal that this compound possesses unique features that enhance its biological activity:

| Compound Name | Unique Features |

|---|---|

| 3-Methylsulfonyl-1H-1,2,4-triazole | Primarily antifungal agent |

| 1H-1,2,4-Triazol-3-amine | Lacks methylsulfonyl group; distinct plant growth regulation activities |

| Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | Used in coordination chemistry |

The presence of the methylsulfonyl group significantly enhances solubility and bioactivity compared to other triazoles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.